![molecular formula C14H15N7O3S B2599942 N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1396798-31-4](/img/structure/B2599942.png)
N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a tetrazole ring, a thiadiazole ring, and a carboxamide group. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. These rings would likely contribute to the overall stability of the molecule and could also influence its reactivity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the tetrazole, thiadiazole, and carboxamide groups. These groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple heterocyclic rings and a carboxamide group could impact properties such as solubility, stability, and reactivity .Scientific Research Applications
Antidiabetic Activity
The synthesis and in vitro antidiabetic screening of novel dihydropyrimidine derivatives, which are structurally related to the compound , have been explored. These compounds were evaluated for their α-amylase inhibition capability, a key target in diabetes management, showing promising results (Lalpara et al., 2021).
Nematocidal Activity
Research into 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group demonstrated significant nematocidal activities against Bursaphelenchus xylophilus. These compounds exhibited better performance than commercial nematicides, indicating their potential as lead compounds for nematicide development (Liu et al., 2022).
Anticancer and Analgesic Agents
A study on novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone showed significant anti-inflammatory and analgesic activities. These compounds were evaluated for their COX-1/COX-2 inhibitory activities, with some showing high selectivity towards COX-2, demonstrating potential as anticancer and analgesic agents (Abu‐Hashem et al., 2020).
Photodynamic Therapy for Cancer Treatment
The synthesis of new zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups containing a Schiff base showed high singlet oxygen quantum yields. These properties are crucial for the effectiveness of Type II photosensitizers used in photodynamic therapy for cancer treatment, indicating the potential application of such compounds in this area (Pişkin et al., 2020).
Antimicrobial and Antifungal Activities
Various studies have synthesized and evaluated the antimicrobial and antifungal activities of novel substituted 1,3,4-thiadiazole and imidazo[2,1-b][1,3,4]thiadiazole derivatives. These compounds showed appreciable activity against bacterial and fungal strains, highlighting their potential as antimicrobial agents (Chandrakantha et al., 2014).
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[4-[4-(2-methoxyethyl)-5-oxotetrazol-1-yl]phenyl]-4-methylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N7O3S/c1-9-12(25-19-16-9)13(22)15-10-3-5-11(6-4-10)21-14(23)20(17-18-21)7-8-24-2/h3-6H,7-8H2,1-2H3,(H,15,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGGJXLAQZUETAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N7O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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